molecular formula C17H21N3O2 B2644264 N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide CAS No. 1797086-40-8

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide

Cat. No.: B2644264
CAS No.: 1797086-40-8
M. Wt: 299.374
InChI Key: HFTAKQDEJOLPJH-UHFFFAOYSA-N
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Description

This compound features a pyrano[4,3-c]pyrazole core substituted with a methyl group at the 1-position and a 2-(3-methylphenyl)acetamide moiety attached via a methylene bridge. Its molecular formula is C₁₈H₂₂N₃O₂ (calculated molecular weight: 312.39 g/mol). The pyrano-pyrazole scaffold is known for conformational rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-4-3-5-13(8-12)9-17(21)18-10-15-14-11-22-7-6-16(14)20(2)19-15/h3-5,8H,6-7,9-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTAKQDEJOLPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NN(C3=C2COCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the pyrano[4,3-c]pyrazole core, followed by the introduction of the acetamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

(a) 3-Cyano-N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)benzamide (BK47836)
  • Key Differences: Replaces the 2-(3-methylphenyl)acetamide with a 3-cyanobenzamide group.
  • Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the methylphenyl substituent. Molecular weight: 296.32 g/mol (C₁₆H₁₆N₄O₂) .
(b) 7-Methyl-2-(methylamino)-3-nitro-4-(substituted phenyl)-4H,5H-pyrano[4,3-b]pyran-5-one
  • Core Variation: Pyrano[4,3-b]pyran-5-one vs. pyrano[4,3-c]pyrazole.
  • Bioactivity: Demonstrated antimicrobial activity, suggesting pyrano-heterocycles as viable pharmacophores .
(c) N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h)
  • Structural Features : Pyrazolo[3,4-b]pyridine core with a phenylpropanamide chain.
  • Physicochemical Data : Molecular weight 296 g/mol (C₁₇H₁₈N₄O), melting point 128–130°C, IR C=O stretch at 1690 cm⁻¹ .

Biological Activity

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide is a compound that has garnered attention in recent years for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes a pyrano-pyrazole moiety and an acetamide group. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, and it exhibits specific functional groups that contribute to its biological activities.

Pharmacological Properties

Recent studies have highlighted various biological activities associated with compounds similar to this compound:

  • Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects across multiple cell lines. For instance, compounds with similar structural motifs have been reported to exhibit significant cytotoxicity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values ranging from 0.01 µM to 42.30 µM .
  • Anti-inflammatory Effects : Research indicates that pyrazole-based compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
  • Metabolic Effects : Some derivatives have been identified as inducers of transcription factors associated with lipid metabolism and weight loss in animal models .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit various kinases involved in cancer progression.
  • Modulation of Apoptosis : The induction of apoptotic pathways has been a significant mechanism through which pyrazole derivatives exert their anticancer effects.

Data Tables

The following table summarizes key findings related to the biological activity of pyrazole derivatives relevant to this compound:

Compound StructureCell LineIC50 (µM)Activity Type
Pyrazole Derivative 1MCF70.01Anticancer
Pyrazole Derivative 2A54926Anticancer
Pyrazole Derivative 3Hep-23.25Cytotoxic
Pyrazole Derivative 4NCI-H4600.39Autophagy Induction

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, N-{(1-methyl-1H,4H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide showed significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics. This suggests its potential as a candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of related compounds in animal models. The results indicated a marked reduction in inflammatory markers when treated with pyrazole derivatives, supporting their potential use in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-2-(3-methylphenyl)acetamide, and how are intermediates optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the pyrano-pyrazole core via cyclization of substituted pyrazoles and dihydrofuran derivatives. Subsequent alkylation introduces the methyl group at the 1-position, followed by coupling with 2-(3-methylphenyl)acetamide via a nucleophilic substitution or amide bond formation. Optimization includes adjusting reaction temperatures (e.g., 60–80°C for cyclization) and catalysts (e.g., Lewis acids like ZnCl₂) to improve yields. Purity is validated using HPLC and LCMS (>95% purity threshold) .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrano-pyrazole scaffold and substituent positions. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable. Cross-referencing with computational models (e.g., DFT calculations) enhances structural validation .

Q. What are the primary solubility and stability considerations for in vitro assays?

  • Methodology : Solubility is tested in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Stability studies under varying pH (3–9) and temperatures (4°C–37°C) are conducted via HPLC to assess degradation kinetics. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodology : Use Design of Experiments (DoE) to screen variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 ratio of pyrano-pyrazole to acetamide). Catalysts like EDCI/HOBt improve amide bond formation efficiency. Real-time monitoring via FT-IR or inline HPLC reduces side-product formation. Computational tools (e.g., Gaussian for transition-state modeling) predict energetically favorable pathways .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology : Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific enzymatic inhibition). Control for assay-specific variables: cell line genetic backgrounds (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times. Molecular dynamics simulations (e.g., GROMACS) can model compound-target interactions under varying physiological conditions to explain discrepancies .

Q. How can computational models predict the compound’s binding affinity to kinase targets, and what validation is required?

  • Methodology : Perform molecular docking (AutoDock Vina) against kinase homology models built from PDB templates (e.g., PDB ID 1ATP for ATP-binding sites). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (Kd, Kon/Koff). Mutagenesis studies (e.g., alanine scanning of key residues) confirm critical interactions .

Q. What approaches enable rational design of derivatives with improved metabolic stability?

  • Methodology : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-methylphenyl moiety to reduce CYP450-mediated oxidation. Deuterium labeling at metabolically labile positions (e.g., benzylic hydrogens) slows degradation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life improvements .

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